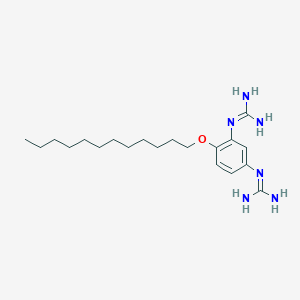
4,4-Dimethyl-1,2,4,6,7,7a-hexahydro-5H-inden-5-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,4-Dimethyl-1,2,4,6,7,7a-hexahydro-5H-inden-5-one, also known as tetrahydrolinalool, is a chemical compound that belongs to the family of terpenes. It is commonly used in the fragrance and flavor industry due to its pleasant odor and taste. However, its potential applications in scientific research have been explored in recent years.
科学的研究の応用
Tetrahydrolinalool has been shown to have potential applications in scientific research, particularly in the fields of neurology and pharmacology. It has been found to possess neuroprotective properties, which may make it useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, 4,4-Dimethyl-1,2,4,6,7,7a-hexahydro-5H-inden-5-onenalool has been shown to have anti-inflammatory and analgesic effects, which may make it useful in the treatment of pain and inflammation.
作用機序
The mechanism of action of 4,4-Dimethyl-1,2,4,6,7,7a-hexahydro-5H-inden-5-onenalool is not fully understood, but it is believed to involve the modulation of neurotransmitter systems in the brain. It has been shown to increase the levels of dopamine, a neurotransmitter that is involved in the regulation of movement and mood. Additionally, 4,4-Dimethyl-1,2,4,6,7,7a-hexahydro-5H-inden-5-onenalool has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine, a neurotransmitter that is involved in memory and learning.
生化学的および生理学的効果
Tetrahydrolinalool has been shown to have a number of biochemical and physiological effects. It has been found to increase the levels of antioxidants in the brain, which may help to protect against oxidative stress and neurodegeneration. Additionally, 4,4-Dimethyl-1,2,4,6,7,7a-hexahydro-5H-inden-5-onenalool has been shown to have anti-inflammatory and analgesic effects, which may help to reduce pain and inflammation.
実験室実験の利点と制限
Tetrahydrolinalool has several advantages as a research tool. It is relatively inexpensive and easy to synthesize, and it has a low toxicity profile. Additionally, it has been shown to have a number of potential therapeutic applications, which may make it useful in drug development. However, there are also some limitations to its use in lab experiments. Its mechanism of action is not fully understood, and its effects may vary depending on the dose and administration route.
将来の方向性
There are several potential future directions for research on 4,4-Dimethyl-1,2,4,6,7,7a-hexahydro-5H-inden-5-onenalool. One area of interest is its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, further research is needed to fully understand its mechanism of action and to determine its optimal dose and administration route. Finally, there is a need for more studies on the safety and toxicity of 4,4-Dimethyl-1,2,4,6,7,7a-hexahydro-5H-inden-5-onenalool, particularly in long-term use.
合成法
Tetrahydrolinalool can be synthesized through various methods, including hydrogenation of linalool, reduction of geraniol, and dihydroxylation of myrcene. The most common method is the hydrogenation of linalool, which involves the reaction of linalool with hydrogen gas in the presence of a catalyst such as palladium on carbon.
特性
CAS番号 |
18366-35-3 |
|---|---|
製品名 |
4,4-Dimethyl-1,2,4,6,7,7a-hexahydro-5H-inden-5-one |
分子式 |
C11H16O |
分子量 |
164.24 g/mol |
IUPAC名 |
4,4-dimethyl-2,6,7,7a-tetrahydro-1H-inden-5-one |
InChI |
InChI=1S/C11H16O/c1-11(2)9-5-3-4-8(9)6-7-10(11)12/h5,8H,3-4,6-7H2,1-2H3 |
InChIキー |
KETIMECUIGMKNI-UHFFFAOYSA-N |
SMILES |
CC1(C(=O)CCC2C1=CCC2)C |
正規SMILES |
CC1(C(=O)CCC2C1=CCC2)C |
同義語 |
2,6,7,7a-Tetrahydro-4,4-dimethyl-1H-inden-5(4H)-one |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![Naphtho[2,1-g][1,3]benzodioxole](/img/structure/B90616.png)


![(1h-Pyrrolo[2,3-c]pyridin-4-yl)methanol](/img/structure/B90631.png)






